3-Bromo-5-iodo-2-methoxypyridin-4-amine
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Overview
Description
3-Bromo-5-iodo-2-methoxypyridin-4-amine is a heterocyclic organic compound with the molecular formula C6H6BrIN2O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Scientific Research Applications
3-Bromo-5-iodo-2-methoxypyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the development of advanced materials and chemical processes
Safety and Hazards
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-iodo-2-methoxypyridin-4-amine can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzene boronic acid or its esters under basic conditions. The reaction typically proceeds through a palladium-catalyzed Suzuki cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki cross-coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodo-2-methoxypyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce a variety of substituted pyridine derivatives .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-iodo-3-methoxypyridin-4-ol
- 2-Bromo-4-iodo-3-methoxypyridine
- 2-Bromo-6-iodo-3-methoxypyridine
- 5-Bromo-2-iodo-3-methoxypyridine
- 4-Iodo-5-methoxypyridin-3-amine
Uniqueness
3-Bromo-5-iodo-2-methoxypyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the study of their biological activities .
Properties
IUPAC Name |
3-bromo-5-iodo-2-methoxypyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrIN2O/c1-11-6-4(7)5(9)3(8)2-10-6/h2H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWBCEIGPUSDDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1Br)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrIN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737453 |
Source
|
Record name | 3-Bromo-5-iodo-2-methoxypyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-98-5 |
Source
|
Record name | 3-Bromo-5-iodo-2-methoxy-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-iodo-2-methoxypyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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